molecular formula C18H21N3O3 B5699349 N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide

Cat. No. B5699349
M. Wt: 327.4 g/mol
InChI Key: MHLFOAHOQURLAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide, also known as DMNB, is a synthetic compound that has been extensively used in scientific research. DMNB belongs to the class of organic compounds known as nitrobenzamides and is widely used in the field of biochemistry and pharmacology. This compound has been the subject of numerous studies, and its synthesis, mechanism of action, and physiological effects have been well documented.

Mechanism of Action

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide acts as a fluorescent probe by undergoing a chemical reaction with the hydroxyl group of serine or threonine residues in the PKC substrate. This reaction results in a shift in the fluorescence emission spectrum, which can be used to detect PKC activity. N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide has been shown to be highly selective for PKC and does not react with other serine/threonine kinases, making it an ideal tool for the study of PKC activity.
Biochemical and physiological effects:
N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide has been shown to have no significant effect on the biochemical and physiological processes in cells and tissues. This compound does not interfere with the activity of other enzymes or cellular processes, making it an excellent tool for the study of PKC activity in various cellular processes.

Advantages and Limitations for Lab Experiments

The use of N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide as a fluorescent probe has several advantages, including its high selectivity for PKC, its sensitivity, and its ease of use. However, there are also some limitations to the use of N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide in lab experiments. For example, N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide is not cell-permeable and cannot be used to study PKC activity in intact cells. Additionally, N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide has a relatively short half-life and requires frequent replenishment during experiments.

Future Directions

For the use of N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide include the development of new fluorescent probes, the use of N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide in drug development, and the study of PKC in various diseases.

Synthesis Methods

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide can be synthesized using a multistep process that involves the reaction of 2-nitrobenzoyl chloride with N,N-diethylaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification using column chromatography. This method has been optimized to yield high purity N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide, which is essential for its use in scientific research.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide has been widely used in scientific research as a fluorescent probe for the detection of protein kinase activity. This compound is highly selective for the detection of protein kinase C (PKC) activity and has been extensively used for the characterization of PKC isoforms. N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide has also been used to study the activation and inhibition of PKC and its role in various cellular processes, including cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-4-20(5-2)14-10-11-16(13(3)12-14)19-18(22)15-8-6-7-9-17(15)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLFOAHOQURLAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(diethylamino)-2-methylphenyl]-2-nitrobenzamide

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